2-diethylphosphorylbenzoic Acid
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Overview
Description
2-Diethylphosphorylbenzoic acid is an organophosphorus compound with the molecular formula C11H15O3P. This compound is characterized by the presence of a benzoic acid moiety substituted with a diethylphosphoryl group. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-diethylphosphorylbenzoic acid typically involves the reaction of diethylphosphoryl chloride with benzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{(C}_2\text{H}_5\text{O)}_2\text{PCl} \rightarrow \text{C}_6\text{H}_4(\text{COOH})\text{P(O)(OC}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and solvent extraction to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Diethylphosphorylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-Diethylphosphorylbenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-diethylphosphorylbenzoic acid involves its interaction with molecular targets through its phosphoryl group. This group can form coordination complexes with metal ions, influencing catalytic processes. The benzoic acid moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
2-Diphenylphosphinobenzoic Acid: Similar structure but with phenyl groups instead of ethyl groups.
2-(Diphenylphosphino)benzoic Acid: Another related compound with diphenylphosphino substitution.
Uniqueness: 2-Diethylphosphorylbenzoic acid is unique due to its diethylphosphoryl group, which imparts distinct chemical properties and reactivity compared to its diphenyl counterparts. This makes it suitable for specific applications where the bulkier phenyl groups might hinder reactivity or binding.
Properties
IUPAC Name |
2-diethylphosphorylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTDMNNPAPCCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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